![molecular formula C27H41NO4 B12560724 2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) CAS No. 193527-70-7](/img/structure/B12560724.png)
2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is an organic compound characterized by its complex structure, which includes a tridecylphenyl group and two prop-2-enoic acid groups connected via an azanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) typically involves a multi-step process:
Formation of the Azanediyl Bridge: The initial step involves the reaction of 4-tridecylphenylamine with formaldehyde to form the azanediyl bridge.
Addition of Prop-2-enoic Acid Groups: The azanediyl intermediate is then reacted with acrylic acid under controlled conditions to introduce the prop-2-enoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the prop-2-enoic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Employed in the development of advanced materials with unique mechanical or chemical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) involves its interaction with molecular targets through its functional groups. The prop-2-enoic acid groups can participate in polymerization reactions, while the azanediyl bridge and phenyl ring can interact with various biomolecules or catalysts. These interactions can lead to the formation of complex structures or the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{[(4-Decylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Nonylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Octylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
Uniqueness
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is unique due to its longer tridecyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
193527-70-7 |
|---|---|
Molekularformel |
C27H41NO4 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
2-[[N-(2-carboxyprop-2-enyl)-4-tridecylanilino]methyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-24-16-18-25(19-17-24)28(20-22(2)26(29)30)21-23(3)27(31)32/h16-19H,2-15,20-21H2,1H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
BXBBTGUAGZDRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)N(CC(=C)C(=O)O)CC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

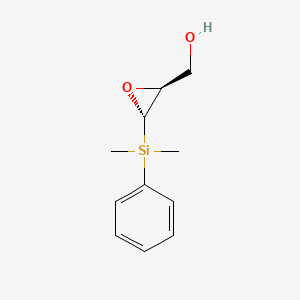
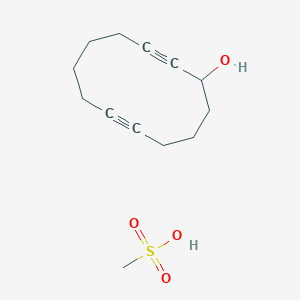



![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)

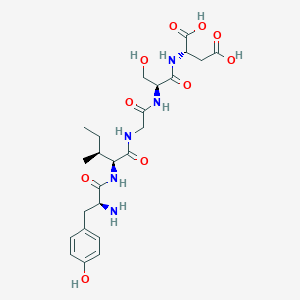
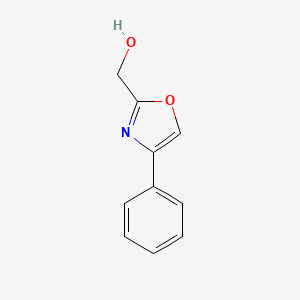
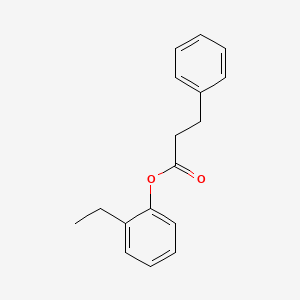
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
